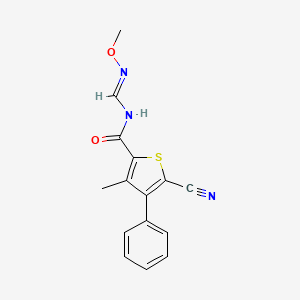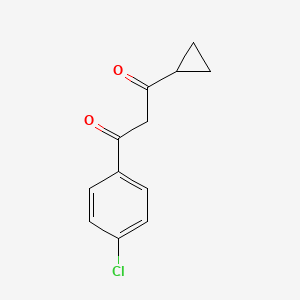![molecular formula C17H20N2O4 B2859644 1-[2-(2-BENZYLMORPHOLIN-4-YL)-2-OXOETHYL]PYRROLIDINE-2,5-DIONE CAS No. 1421524-66-4](/img/structure/B2859644.png)
1-[2-(2-BENZYLMORPHOLIN-4-YL)-2-OXOETHYL]PYRROLIDINE-2,5-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-BENZYLMORPHOLIN-4-YL)-2-OXOETHYL]PYRROLIDINE-2,5-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione core, which is known for its biological activity, and a morpholino group, which enhances its chemical reactivity and stability.
Mechanism of Action
Target of Action
The primary target of 1-(2-(2-Benzylmorpholino)-2-oxoethyl)pyrrolidine-2,5-dione is neuronal voltage-sensitive sodium channels and tyrosinase , an enzyme crucial in the melanogenesis pathway .
Mode of Action
This compound interacts with its targets by binding to them. In the case of neuronal voltage-sensitive sodium channels, it acts as a moderate binder . For tyrosinase, it exhibits inhibitory activity, suggesting a high binding activity .
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . Tyrosinase is responsible for the first two steps in the biosynthetic pathway for melanin formation: the hydroxylation of L-tyrosine to 3,4-dihydroxyphenylalanine (L-DOPA), and the oxidation of L-DOPA to O-dopaquinone .
Result of Action
The compound’s action results in the inhibition of tyrosinase activity, leading to a decrease in melanin production . This suggests that it could potentially be used in the treatment of conditions related to hyperpigmentation .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. For instance, UV radiation can initiate melanogenesis through tyrosinase . Therefore, exposure to UV radiation could potentially influence the efficacy of this compound in inhibiting melanin production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-BENZYLMORPHOLIN-4-YL)-2-OXOETHYL]PYRROLIDINE-2,5-DIONE typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylmorpholino Group: This step involves the reaction of the pyrrolidine-2,5-dione with benzylmorpholine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-BENZYLMORPHOLIN-4-YL)-2-OXOETHYL]PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
1-[2-(2-BENZYLMORPHOLIN-4-YL)-2-OXOETHYL]PYRROLIDINE-2,5-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme inhibition and protein interactions.
Medicine: Research has shown potential therapeutic applications, including anticonvulsant and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
N-Methyl-2-pyrrolidone: Known for its solvent properties and use in pharmaceuticals.
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Exhibits anticonvulsant activity similar to 1-[2-(2-BENZYLMORPHOLIN-4-YL)-2-OXOETHYL]PYRROLIDINE-2,5-DIONE.
Hydroxybenzylidenyl pyrrolidine-2,5-dione: Known for its tyrosinase inhibitory activity.
Uniqueness: this compound stands out due to its unique combination of a pyrrolidine-2,5-dione core and a benzylmorpholino group, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
1-[2-(2-benzylmorpholin-4-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-15-6-7-16(21)19(15)12-17(22)18-8-9-23-14(11-18)10-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSHLDZQRUDYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCOC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2859561.png)
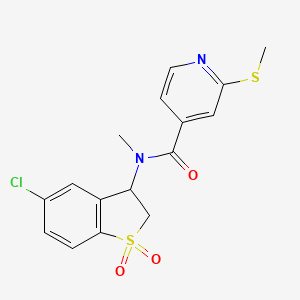
![8-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859564.png)
![N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide](/img/structure/B2859565.png)
![3-{3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID](/img/structure/B2859566.png)
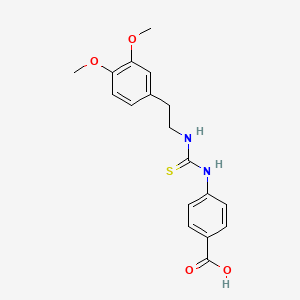
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4,5-dibromothiophene-2-carboxylate](/img/structure/B2859568.png)
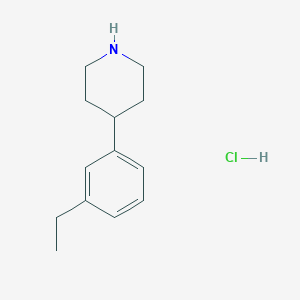


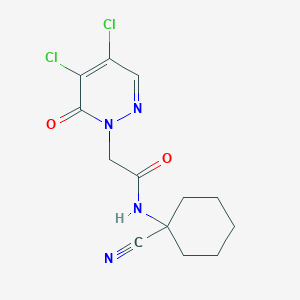
![7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2859578.png)
